molecular formula C11H17N5O9P2 B1212165 Phosphomethylphosphonic acid adenosyl ester CAS No. 3768-14-7

Phosphomethylphosphonic acid adenosyl ester

Cat. No. B1212165
CAS RN: 3768-14-7
M. Wt: 425.23 g/mol
InChI Key: OLCWZBFDIYXLAA-IOSLPCCCSA-N
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Description

Synthesis Analysis

Phosphonate esters, similar to phosphomethylphosphonic acid adenosyl ester, are synthesized through various chemical routes. For instance, the synthesis of phenyl substituted bisphosphonates demonstrates the complexity and precision required in synthesizing compounds within this category. Such compounds are synthesized from esters of methylenediphosphorus-containing acids, showing the possibility of creating aminoalkylphosphinomethylenephosphonic and phosphinic acids from these esters, which may be selectively esterified with adenosine (Tarusova et al., 1982).

Molecular Structure Analysis

The molecular structure of related compounds like bisphosphonate esters reveals intricate details about their arrangement and interaction with metals. For example, the crystal structures of Cd complexes of bisphosphonates offer insights into the layered structures formed by these compounds, which can be crucial for understanding the molecular structure of phosphomethylphosphonic acid adenosyl ester (Jokiniemi et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of phosphonate esters, including phosphomethylphosphonic acid adenosyl ester, involve reactions such as hydrolysis, esterification, and complexation with metals. For instance, the hydrolysis of phosphonate esters catalyzed by enzymes highlights the chemical reactivity of these compounds, providing a foundation for understanding the reactions phosphomethylphosphonic acid adenosyl ester might undergo (Kelly et al., 1975).

Scientific Research Applications

  • Catalysis and Material Science : Phosphonic acids and esters, including derivatives like phosphomethylphosphonic acid adenosyl ester, are used in catalysis and material science. They can be immobilized on mesoporous silica materials, offering new opportunities for applications in catalysis or drug delivery (Weinberger et al., 2019).

  • Organic Chemistry and Medicinal Applications : These compounds, due to their structural motif, are significant in organic chemistry, particularly in medicinal chemistry. They are known for their ability to influence physiological and pathological processes, with applications ranging from agriculture to medicine (Mucha et al., 2011).

  • Polymer Science : In polymer science, phosphonate esters are studied for their potential in creating high-molecular-weight polymers through processes like transesterification (Myrex et al., 2003).

  • Enzyme Catalysis : These compounds are also studied for their role in enzyme catalysis, particularly in the hydrolysis of phosphonate esters (Kelly et al., 1975).

  • Material Applications in Fuel Cells : Their application in fuel cells is also a significant area of research. Phosphonated polymeric ionomers based on aromatic poly(arylene ether) backbones are being explored for use as proton exchange membranes in fuel cells (Abouzari‐Lotf et al., 2011).

  • Phosphonate Chemistry in Organic Synthesis : The chemistry of phosphonates, including their synthesis and applications in organic synthesis, is a field of ongoing research (Shultz et al., 2021).

  • Biological Applications and Drug Development : In biological applications, phosphonic acid esters are studied for their potential in drug development and as inhibitors in various biological processes (Sieńczyk & Oleksyszyn, 2009).

  • Functionalization of Surfaces : They are also used for the functionalization of surfaces, illustrating their versatility in various scientific fields (Mutin et al., 2003).

Future Directions

Phosphorylation chemistry, which is involved in the synthesis of compounds like Phosphomethylphosphonic acid adenosyl ester, is an essential methodology with significant impact on the biological sciences . Future research may focus on the development of new synthetic methods and the study of the biological effects of these compounds .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWZBFDIYXLAA-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphomethylphosphonic acid adenosyl ester

CAS RN

3768-14-7
Record name α,β-Methylene-ADP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine 5'-methylenediphosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-methylenediphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086
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Record name .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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